molecular formula C11H20N2O2 B2817875 Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 2137676-21-0

Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B2817875
CAS No.: 2137676-21-0
M. Wt: 212.293
InChI Key: XSTOWBSLINCVAA-LDYMZIIASA-N
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Description

Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.293. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Routes : Research has developed efficient and scalable synthetic routes for producing enantiomerically pure derivatives of azabicyclo compounds. For instance, one study described an efficient synthesis for a related compound, demonstrating significant improvements over traditional methods, including an epimerization/hydrolysis step to avoid tedious purification, scaled up to produce kilogram amounts in a 43% yield over nine chemical transformations (Maton et al., 2010).

  • Molecular Structure and Characterization : The molecular structure of these compounds has been characterized through various techniques. For example, a study synthesized a cyclic amino acid ester derivative, characterizing it using NMR spectroscopy and high-resolution mass spectrometry, with its structure confirmed by single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Applications in Drug Discovery and Peptide Mimetics

  • Peptidomimetics and Drug Discovery : Azabicyclo compounds serve as rigid dipeptide mimetics, aiding in structure-activity studies for peptide-based drug discovery. An efficient synthesis of diastereomers for such purposes showcases their utility in providing building blocks for solid-phase synthesis, contributing significantly to the development of novel therapeutic agents (Mandal et al., 2005).

  • Synthesis of Piperidine Derivatives : These compounds are also precursors for the synthesis of various piperidine derivatives, indicating their importance in medicinal chemistry for generating diverse molecular scaffolds. This includes the creation of novel compounds that access chemical spaces complementary to traditional piperidine systems, thus expanding the toolkit available for drug design and discovery (Meyers et al., 2009).

Properties

IUPAC Name

tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-4-5-11(12)7-8(11)13/h8H,4-7,12H2,1-3H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTOWBSLINCVAA-LDYMZIIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]2([C@H]1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137676-21-0
Record name rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
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